1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Description
Properties
CAS No. |
813425-19-3 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-ethyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-13-10-7-9(12(15)16)4-3-8(10)5-6-11(13)14/h3-4,7H,2,5-6H2,1H3,(H,15,16) |
InChI Key |
KWWNVRIDFLQYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with aniline derivatives followed by cyclization can yield the desired quinoline derivative. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs in the Tetrahydroquinoline Family
Table 1: Comparison of Key Tetrahydroquinoline Derivatives
Key Findings:
- Substituent Effects : The ethyl group at N1 increases molecular weight and lipophilicity compared to the methyl analog, which may enhance membrane permeability but reduce aqueous solubility .
- Unsubstituted Analog: The absence of an N-alkyl group (e.g., 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) results in lower molecular weight and distinct solubility profiles .
Heterocyclic Variants and Spirocyclic Derivatives
Table 2: Heterocyclic and Spirocyclic Derivatives
Key Findings:
- Spirocyclic Compounds : Complex spiro structures (e.g., compound 4g in ) exhibit higher melting points (98.6–100.1 °C), suggesting greater crystallinity and stability .
- Halogenated Analogs : Halogen substituents (e.g., Cl, F) enhance molecular weight and may improve binding affinity in therapeutic applications .
Biological Activity
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (also known as 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₁₀H₉NO₃
- Molecular Weight : 191.18 g/mol
- CAS Number : 88371-24-8
The compound features a tetrahydroquinoline structure, which is known for its role in various biological activities. The presence of the carboxylic acid moiety enhances its solubility and potential for interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of tetrahydroquinoline compounds. For instance, a series of N-substituted 3-oxo derivatives demonstrated potent antiproliferative activity against various cancer cell lines such as HeLa and K562. One specific derivative exhibited an IC50 value of 0.126 µM against HeLa cells, indicating strong cytotoxicity .
Table 1: Antiproliferative Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13d | HeLa | 0.126 |
| 13d | SMMC-7721 | 0.071 |
| 13d | K562 | 0.164 |
The anticancer activity is primarily attributed to the inhibition of tubulin polymerization. This mechanism leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The binding mode at the colchicine site has been investigated, providing insights into how these compounds exert their effects on microtubule dynamics.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A related study indicated that tetrahydroquinoline derivatives could inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in bacteria . This suggests potential applications in combating resistant bacterial strains.
Study on Antimicrobial Efficacy
In a recent investigation, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their efficacy against various bacterial pathogens. Some derivatives showed significant inhibition against strains such as E. coli and S. aureus, highlighting their potential as novel antimicrobial agents .
Study on ACE Inhibition
Another study focused on the angiotensin-converting enzyme (ACE) inhibitory effects of tetrahydroquinoline derivatives. Certain compounds demonstrated promising results in lowering blood pressure in animal models by inhibiting ACE activity .
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, and how do reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via lactamization or cyclocondensation of precursor molecules. For example:
- Lactamization : Cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst at elevated temperatures ().
- Cyclocondensation : Reaction of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine, achieving site-selective tricyclic products ().
Q. Key Parameters :
Q. Example Reaction Setup :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, triethylamine, 24–72 h | 60–75% | |
| Lactamization | PPA, 378 K, 5 h | 73% |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in tightly sealed containers under dry, ventilated conditions (20–25°C) to prevent hydrolysis or oxidation ().
- Handling : Use nitrile gloves, lab coats, and eye protection. Avoid static discharge and open flames due to potential combustion hazards ().
- Decontamination : Spills should be neutralized with inert absorbents (e.g., dry sand) and disposed of as hazardous waste ().
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Resolves substituent positions (e.g., ethyl group at N1, oxo group at C2). Discrepancies in coupling constants may require X-ray crystallography for resolution ().
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 245 [M]+ for related tetrahydroquinolines) and fragmentation patterns ().
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and lactam bands ().
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?
Methodological Answer:
- Case Study : In methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, NMR suggested ambiguous configurations, but X-ray crystallography confirmed the cis-isomer via C–H⋯π interactions and bond angles ().
- Strategy : Combine dynamic NMR (variable-temperature studies) with density functional theory (DFT) calculations to model conformational equilibria ().
Q. What mechanistic insights govern regioselectivity in derivative synthesis (e.g., ethyl vs. methyl substituents)?
Methodological Answer:
- Steric and Electronic Effects : Ethyl groups at N1 increase steric hindrance, favoring cyclization at C7 over C6. Electron-withdrawing groups (e.g., -COOH) direct electrophilic attacks to meta positions ().
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for C–N bond formation, enhancing yields of 7-carboxylic acid derivatives ().
Q. How can reaction conditions be optimized to suppress byproducts during large-scale synthesis?
Methodological Answer:
- Byproduct Source : Over-oxidation of the tetrahydroquinoline ring or decarboxylation at high temperatures.
- Mitigation :
Q. What computational methods support the design of novel tetrahydroquinoline derivatives?
Methodological Answer:
- Molecular Docking : Predict binding affinities for target proteins (e.g., antibacterial enzymes) using software like AutoDock Vina.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs ().
- MD Simulations : Assess conformational stability of the tetrahydroquinoline ring in aqueous vs. lipid environments ().
Q. Data Contradiction Analysis Example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
